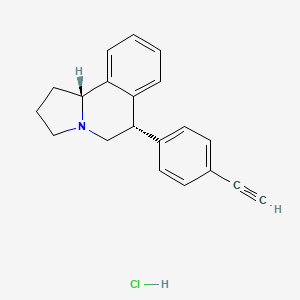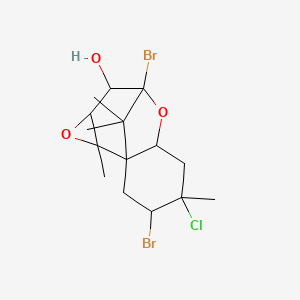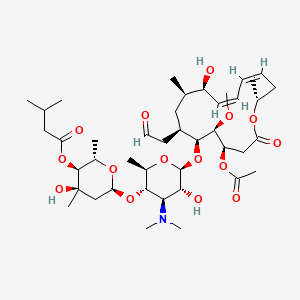![molecular formula C15H22N2O3 B1673149 [3-(2-methylhexanoylamino)phenyl] N-methylcarbamate CAS No. 17795-81-2](/img/structure/B1673149.png)
[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate
Overview
Description
[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate: is a chemical compound with a complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-methylhexanoylamino)phenyl] N-methylcarbamate involves several steps. The primary method includes the reaction of N-methylcarbamic acid with 3-[(2-methylhexanoyl)amino]phenol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques. These methods often involve continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(2-methylhexanoylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(2-methylhexanoylamino)phenyl] N-methylcarbamate include:
- N-Methylcarbamic acid 3-[(2-ethylhexanoyl)amino]phenyl ester
- N-Methylcarbamic acid 3-[(2-propylhexanoyl)amino]phenyl ester
- N-Methylcarbamic acid 3-[(2-butylhexanoyl)amino]phenyl ester
Uniqueness
What sets this compound apart from its similar compounds is its specific molecular structure, which imparts unique properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
17795-81-2 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C15H22N2O3/c1-4-5-7-11(2)14(18)17-12-8-6-9-13(10-12)20-15(19)16-3/h6,8-11H,4-5,7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
ORPVNCWUQBNHCF-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C(=O)NC1=CC(=CC=C1)OC(=O)NC |
Canonical SMILES |
CCCCCC(=O)NC1=C(C(=CC=C1)OC(=O)NC)C |
Appearance |
Solid powder |
Key on ui other cas no. |
17795-81-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hexananilide, 3'-hydroxy-2-methyl-, methylcarbamate (ester) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)


![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B1673071.png)

![(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1673074.png)



![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)



![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)
